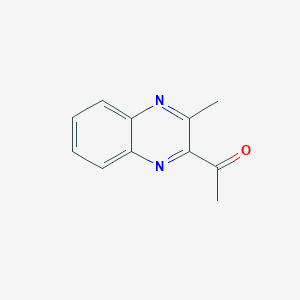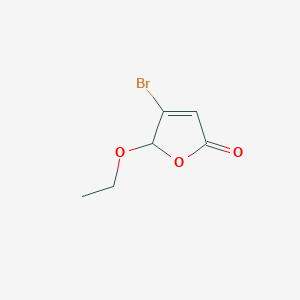
4-Bromo-5-Ethoxy-2(5H)-Furanone
Übersicht
Beschreibung
4-Bromo-5-ethoxy-2(5H)-furanone is a chemical compound belonging to the class of furanones, which are characterized by a furan ring bearing a lactone moiety. The presence of bromine and ethoxy substituents on the furanone ring can significantly influence the chemical reactivity and physical properties of the molecule. Although the specific compound 4-bromo-5-ethoxy-2(5H)-furanone is not directly mentioned in the provided papers, related compounds with bromo and ethoxy substituents have been studied for their synthesis, molecular structure, chemical reactions, and physical properties.
Synthesis Analysis
The synthesis of 4-substituted-2(5H)-furanones has been achieved through various methods. For instance, highly optically active 4-substituted-2(5H)-furanones were synthesized from chiral 3-bromo-2(5H)-furanone using a tandem Michael addition/elimination reaction under mild conditions, yielding good results with de≥98% . Another synthesis approach for a related compound, 4-methoxycarbonyl-2(5H)-furanone, involved formylation followed by acid-catalyzed transesterification in methanol, achieving a 67% global yield . These methods demonstrate the versatility in synthesizing bromo-substituted furanones, which could be adapted for the synthesis of 4-bromo-5-ethoxy-2(5H)-furanone.
Molecular Structure Analysis
The molecular structure and stereochemistry of 4-substituted-2(5H)-furanones have been established through various spectroscopic techniques and X-ray crystallography . The presence of substituents on the furanone ring can influence the overall geometry and electronic distribution within the molecule, which in turn affects its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Bromo-substituted furanones participate in a variety of chemical reactions. For example, the synthesis of carbon-14 labeled (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, a quorum sensing inhibitor, involved condensation, decarboxylation, bromination, and oxidation steps . Additionally, 4-alkyl-3-bromo-2(5H)-furanones were obtained through palladium-catalyzed cross-coupling reactions, demonstrating the utility of bromo-substituted furanones as intermediates for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted furanones are influenced by their molecular structure. For instance, the mutagenicity of bromine- and chlorine-substituted 2(5H)-furanones was studied, revealing that the type and position of halogen substituents significantly affect their biological activity . The reactivity of 5-methylene-2(5H)-furanones in Diels-Alder reactions provided experimental evidence for a biradical mechanism, indicating the potential for complex reaction pathways . Furthermore, the influence of 4-bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone on biofilm formation suggests that the physical properties of these compounds can affect biological processes .
Wissenschaftliche Forschungsanwendungen
Quorum Sensing Inhibition
4-Bromo-5-Ethoxy-2(5H)-Furanone has shown potential as a quorum sensing inhibitor. Quorum sensing is a system of stimulus and response correlated to population density, used by bacteria for communication. A study highlighted the synthesis of a compound closely related to 4-Bromo-5-Ethoxy-2(5H)-Furanone, which effectively inhibited quorum sensing in bacteria (Persson et al., 2004).
Biofilm Formation Inhibition
Research has investigated the influence of compounds similar to 4-Bromo-5-Ethoxy-2(5H)-Furanone on biofilm formation, specifically studying its effect on Staphylococcus epidermidis on PVC material. It was found that the depth and density of biofilms significantly decreased on the surfaces treated with these compounds (Li Zhen-long, 2008).
Synthesis and Chemical Applications
The compound has been involved in various chemical syntheses and applications. For example, a study detailed the synthesis of related furanone compounds, which could be used for developing new pharmaceuticals or materials with unique properties (Beltaïef et al., 1997).
Antimicrobial Properties
Some derivatives of 4-Bromo-5-Ethoxy-2(5H)-Furanone have been explored for their antimicrobial properties. For instance, a study synthesized furanone derivatives and tested them against various bacteria, showing potential as a new method to control bacterial biofilms without toxicity (Ren et al., 2001).
Eigenschaften
IUPAC Name |
3-bromo-2-ethoxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO3/c1-2-9-6-4(7)3-5(8)10-6/h3,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULYXZQTHMKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=CC(=O)O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497569 | |
| Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-Ethoxy-2(5H)-Furanone | |
CAS RN |
32978-38-4 | |
| Record name | 4-Bromo-5-ethoxyfuran-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-ethoxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

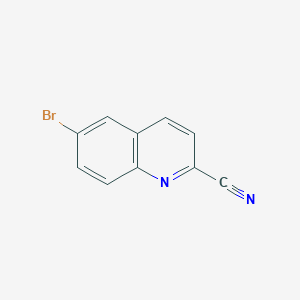

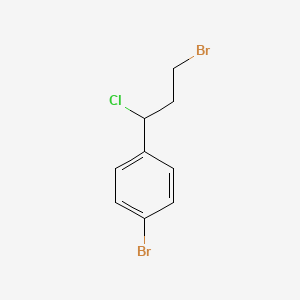
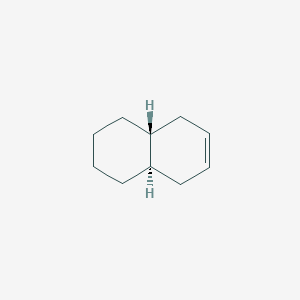
![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

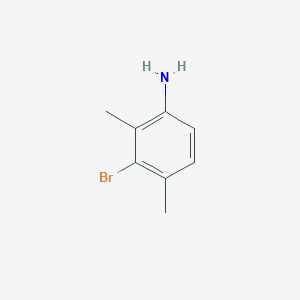

![1'-Benzyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1281312.png)

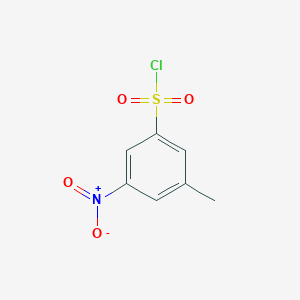

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
